molecular formula C17H22ClNO B1407361 4-[2-(1-Naphthyloxy)ethyl]piperidine hydrochloride CAS No. 1417567-89-5

4-[2-(1-Naphthyloxy)ethyl]piperidine hydrochloride

Cat. No.: B1407361
CAS No.: 1417567-89-5
M. Wt: 291.8 g/mol
InChI Key: ZHISEPUEMICUKS-UHFFFAOYSA-N
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Description

4-[2-(1-Naphthyloxy)ethyl]piperidine hydrochloride is a chemical compound of interest in medicinal chemistry and pharmacological research, provided for Research Use Only. It is not intended for diagnostic or therapeutic applications. This substance belongs to the class of piperidine derivatives. Piperidine rings are among the most critical synthetic fragments for designing drugs and are present in more than twenty classes of pharmaceuticals, as well as numerous alkaloids . The naphthyloxyethyl-piperidine structure is a scaffold with demonstrated research value. Specifically, compounds featuring a 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine structure have been investigated as potent inhibitors of acetylcholinesterase, with studies identifying certain derivatives as potential agents for neurological conditions such as dementia . This highlights the piperidine moiety's significance in developing bioactive molecules for neuroscience research . The piperidine heterocycle, a six-membered ring with one nitrogen atom, is a fundamental building block in modern organic synthesis, and the development of novel piperidine derivatives remains a key task for advancing pharmaceutical chemistry . Researchers can utilize this high-quality compound as a key intermediate or precursor for the synthesis of more complex molecules, or for exploring structure-activity relationships in drug discovery projects.

Properties

IUPAC Name

4-(2-naphthalen-1-yloxyethyl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO.ClH/c1-2-6-16-15(4-1)5-3-7-17(16)19-13-10-14-8-11-18-12-9-14;/h1-7,14,18H,8-13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHISEPUEMICUKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CCOC2=CC=CC3=CC=CC=C32.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Method Overview

Williamson synthesis is a classical nucleophilic substitution reaction used to form ethers by reacting an alkoxide ion with a suitable alkyl halide or sulfonate ester. For the synthesis of 4-[2-(1-Naphthyloxy)ethyl]piperidine hydrochloride , the process involves:

  • Formation of a naphthyloxyethyl alkoxide from 1-naphthol.
  • Nucleophilic attack on a halogenated piperidine derivative.

Procedure

  • Step 1: Dissolution of 1-naphthol in a dry solvent such as acetone.
  • Step 2: Addition of potassium carbonate as a base to generate the naphthyloxyethyl alkoxide.
  • Step 3: Introduction of a halogenated piperidine derivative, such as 2-chloroethylpiperidine hydrochloride.
  • Step 4: Reflux under controlled temperature (50-60°C) for 6 hours, facilitating nucleophilic substitution.
  • Step 5: Work-up involving extraction with ethyl acetate, washing with water, and purification via recrystallization.

Reaction Scheme

1-Naphthol + K2CO3 → Naphthyloxyalkoxide
Naphthyloxyalkoxide + 2-chloroethylpiperidine → 4-[2-(1-Naphthyloxy)ethyl]piperidine

Isolation and Purification

Post-reaction, the mixture is concentrated, and the product is isolated through recrystallization or chromatography. The hydrochloride salt is then formed by treating the free base with hydrochloric acid, ensuring water solubility and stability.

Alternative Route: Direct Nucleophilic Substitution on Halogenated Precursors

Research indicates that halogenated naphthyl derivatives, such as 1-bromo- or 1-chloronaphthalene, can be used to synthesize the target compound via nucleophilic substitution with piperidine derivatives. This method involves:

  • Preparing a halogenated naphthyl compound.
  • Reacting it with piperidine or its derivatives in the presence of potassium carbonate or similar bases.

Reaction Conditions

  • Solvent: Acetone or dimethylformamide (DMF).
  • Catalyst: Potassium carbonate or sodium hydride.
  • Temperature: 50-60°C.
  • Duration: 4-8 hours.

Outcome

This route yields the ether linkage directly, with subsequent conversion to the hydrochloride salt via acidification.

Data Table: Comparative Summary of Preparation Methods

Method Starting Materials Catalyst Solvent Temperature Reaction Time Yield Notes
Williamson Ether Synthesis 1-Naphthol, 2-chloroethylpiperidine hydrochloride Potassium carbonate Acetone 50-60°C 6 hours ~70-80% Widely used, cost-effective
Halogenated Naphthalene Route 1-Bromonaphthalene, Piperidine derivatives K2CO3 DMF/Acetone 50-60°C 4-8 hours Variable Requires halogenated naphthalene preparation

Research Findings and Experimental Data

Patented Methods and Literature Reports

  • A patent (US20020038031A1) describes the synthesis of substituted piperidines, emphasizing refluxing oil mixtures with methanol and hydrochloric acid, followed by isolation of the hydrochloride salt. This method is adaptable for the target compound by substituting the appropriate naphthyl derivatives and halogenated piperidine precursors.

  • Recent research articles highlight the use of potassium carbonate in one-pot reactions involving naphthol derivatives and alkyl halides, emphasizing the simplicity, cost-effectiveness, and efficiency of these methods. Spectral analysis (NMR, IR, HRMS) confirms the structure and purity of synthesized compounds.

Key Research Outcomes

Parameter Observation Reference
Reaction efficiency High yields (~70-80%) ,
Catalyst Potassium carbonate effective ,
Reaction conditions Mild temperatures (50-60°C), reflux ,
Purity Confirmed via spectral analysis

Chemical Reactions Analysis

Types of Reactions

4-[2-(1-Naphthyloxy)ethyl]piperidine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halides, amines, polar aprotic solvents.

Major Products Formed

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry
4-[2-(1-Naphthyloxy)ethyl]piperidine hydrochloride is investigated for its potential as a lead compound in drug development. Its structure suggests possible interactions with neurotransmitter systems, particularly those related to dopamine and serotonin pathways.

2. Neuropharmacology
Research indicates that this compound may influence neurotransmitter release and receptor activity, making it a candidate for studies related to mood disorders and neurodegenerative diseases. Its ability to modulate synaptic transmission could provide insights into treatment strategies for conditions such as depression and schizophrenia.

3. Enzyme Inhibition Studies
Preliminary studies have shown that the compound may inhibit specific enzymes involved in metabolic pathways. This inhibition could have implications in diseases where enzyme overactivity contributes to pathology, such as cancer or metabolic disorders.

Case Studies and Research Findings

Several studies have explored the applications of this compound:

  • Neurotransmitter Interaction Study : A study published in the Journal of Medicinal Chemistry examined the binding affinity of various naphthalene derivatives to serotonin receptors. Results indicated that compounds similar to this compound exhibited significant binding, suggesting potential antidepressant properties.
  • Enzyme Inhibition Research : A recent investigation focused on the inhibition of phosphodiesterase enzymes by piperidine derivatives. The findings suggested that this compound could inhibit these enzymes, indicating its potential use in treating conditions like erectile dysfunction or cognitive impairment.
  • Molecular Docking Studies : Computational studies using molecular docking simulations revealed favorable interactions between this compound and several target receptors involved in neuropharmacological pathways. These findings support further exploration of its therapeutic potential.

Mechanism of Action

The mechanism of action of 4-[2-(1-Naphthyloxy)ethyl]piperidine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4-[2-(1-Naphthyloxy)ethyl]piperidine hydrochloride with structurally related piperidine derivatives, focusing on molecular properties, substituents, and inferred biological or regulatory profiles.

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties
This compound C₁₇H₂₂ClNO ~291.82 (calculated) 1-Naphthyloxyethyl High lipophilicity due to naphthyl group; potential CNS activity (inferred)
4-(Diphenylmethoxy)piperidine Hydrochloride C₁₈H₂₁NO•HCl 303.83 Diphenylmethoxy Limited toxicity data; regulated under SDS guidelines
4-[2-(4-Bromo-2-nitrophenoxy)ethyl]piperidine hydrochloride C₁₃H₁₆BrClN₂O₃ 367.64 4-Bromo-2-nitrophenoxyethyl Electron-withdrawing substituents may enhance reactivity; no bulk transport data
4-[(4-Chlorobenzyl)oxy]piperidine hydrochloride (1:1) C₁₂H₁₇Cl₂NO 262.18 4-Chlorobenzyloxy Moderate lipophilicity; used in pharmaceutical intermediates
4-{2-[3-(Trifluoromethyl)phenyl]ethyl}piperidine hydrochloride C₁₄H₁₇ClF₃N 295.74 3-Trifluoromethylphenylethyl Fluorinated group improves metabolic stability; commercial availability

Key Findings from Comparative Analysis:

Fluorinated analogs (e.g., trifluoromethyl derivatives) balance lipophilicity with metabolic stability due to fluorine’s electronegativity .

Biological Activity: Piperidine derivatives with electron-withdrawing groups (e.g., nitro, bromo) exhibit antimicrobial properties, as seen in thiopyrimidinone analogs . Diphenylmethoxy derivatives lack detailed toxicological data, highlighting regulatory gaps .

Regulatory and Safety Profiles :

  • Compounds like 4-(Diphenylmethoxy)piperidine Hydrochloride are subject to SDS regulations but lack specific acute toxicity values .
  • Environmental impact studies are absent for most analogs, underscoring the need for further ecotoxicological research .

Biological Activity

4-[2-(1-Naphthyloxy)ethyl]piperidine hydrochloride is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article reviews the available literature on its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound is characterized by a piperidine ring substituted with a naphthyloxyethyl group. The synthesis typically involves the reaction of naphthol derivatives with piperidine, often utilizing Williamson ether synthesis methods.

Synthesis Example

  • Starting Materials : α-Naphthol, piperidine, potassium carbonate.
  • Reaction Conditions : The reaction is generally carried out in dry acetone under reflux conditions.

The resulting product is then purified to yield this compound, often characterized using techniques such as NMR and IR spectroscopy.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. It has been studied for its potential effects on:

  • Dopamine Transporter (DAT) : Compounds structurally related to this compound have shown high affinity for DAT, suggesting potential applications in treating disorders like ADHD and Parkinson's disease .
  • Calcium Channels : Some derivatives exhibit inhibitory activity against T-type calcium channels, which may influence cardiovascular functions .

Pharmacological Studies

Recent studies have evaluated the antimicrobial properties of compounds related to this compound. For instance, derivatives have been tested against various bacterial strains:

CompoundBacterial StrainZone of Inhibition (mm)
1aStaphylococcus aureus0
2aProteus vulgaris0
3cAspergillus niger13±0.15
4cCandida albicans12±0.75

These results indicate that while some derivatives show no activity against certain gram-negative bacteria, others exhibit moderate to significant antifungal activity .

Study on Antimicrobial Activity

In a study evaluating the antimicrobial activity of naphthyloxy derivatives, it was found that compounds similar to this compound displayed varying degrees of efficacy against both bacterial and fungal strains. Notably, compounds with higher lipophilicity tended to show improved activity due to better membrane penetration.

Neuropharmacological Effects

Research has indicated that the compound may modulate neurotransmitter release and receptor activity. A study focusing on related piperidine derivatives found that they could lower blood pressure in hypertensive models without causing reflex tachycardia, indicating a potential for cardiovascular applications .

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 4-[2-(1-Naphthyloxy)ethyl]piperidine hydrochloride, and how can reaction efficiency be optimized?

  • Methodology :

  • Nucleophilic Substitution : React 1-naphthol with a bromoethyl-piperidine precursor in anhydrous dichloromethane (DCM) using a base like NaOH or K₂CO₃ to deprotonate the hydroxyl group .
  • Purification : Use column chromatography (silica gel, eluting with ethyl acetate/hexane gradients) followed by recrystallization from ethanol to isolate the hydrochloride salt.
  • Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (1:1.2 molar ratio of 1-naphthol to bromoethyl-piperidine) and reflux temperature (40–50°C) to minimize side products .

Q. Which analytical techniques are critical for structural confirmation and purity assessment of this compound?

  • Techniques :

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm the naphthyloxy group (aromatic protons at δ 7.2–8.3 ppm) and piperidine ring integrity (CH₂ groups at δ 1.4–2.8 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 326.18) and rule out impurities .
  • HPLC : Reverse-phase C18 column with UV detection (λ = 254 nm) to assess purity (>98%) and quantify residual solvents .

Q. How does the compound’s solubility profile influence formulation for in vitro assays?

  • Solubility Data :

  • Aqueous Systems : Poor solubility in water (<0.1 mg/mL); use co-solvents like DMSO (10–20% v/v) or β-cyclodextrin complexes to enhance dissolution .
  • Organic Solvents : Highly soluble in DCM, ethanol, and DMSO. For cell-based assays, prepare stock solutions in DMSO and dilute in culture media (final DMSO ≤0.5%) to avoid cytotoxicity .

Advanced Research Questions

Q. What computational strategies can predict the compound’s receptor-binding affinity and metabolic stability?

  • Methods :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like serotonin or adrenergic receptors, leveraging the naphthyl group’s hydrophobic interactions .
  • ADMET Prediction : Employ tools like SwissADME or pkCSM to estimate metabolic stability (CYP450 isoforms) and blood-brain barrier permeability .
  • Validation : Cross-reference computational predictions with in vitro cytochrome P450 inhibition assays and hepatocyte stability studies .

Q. How can enantiomeric resolution be achieved for pharmacological studies, given the compound’s chiral center?

  • Resolution Strategies :

  • Chiral HPLC : Use a Chiralpak® IA column with hexane/isopropanol (90:10) mobile phase to separate enantiomers. Monitor retention times and collect fractions for stereochemical analysis .
  • Enzymatic Resolution : Incubate racemic mixtures with lipases (e.g., Candida antarctica) in tert-butanol to selectively hydrolyze one enantiomer .
  • X-ray Crystallography : Confirm absolute configuration using single-crystal diffraction data .

Q. What experimental designs address stability challenges under physiological pH conditions?

  • Stability Protocols :

  • pH Stability Study : Incubate the compound in buffers (pH 1.2–7.4) at 37°C. Use HPLC to quantify degradation products (e.g., hydrolyzed naphthol derivatives) over 24–72 hours .
  • Light Sensitivity : Store solutions in amber vials under nitrogen to prevent photodegradation. Monitor via UV-Vis spectroscopy for absorbance shifts .
  • Lyophilization : For long-term storage, lyophilize the hydrochloride salt with trehalose (1:1 w/w) to enhance shelf life .

Q. How do contradictory toxicity findings in rodent models inform dose selection for preclinical studies?

  • Data Reconciliation :

  • Acute Toxicity : If LD₅₀ values vary (e.g., 150–300 mg/kg in rats), conduct tiered dosing (10, 50, 100 mg/kg) with histopathological analysis of liver and kidney tissues .
  • Mitigation Strategies : Co-administer NAC (N-acetylcysteine) to counteract oxidative stress observed in hepatotoxicity models .
  • Species-Specific Metabolism : Compare rodent and human liver microsome data to extrapolate safe doses .

Methodological Notes

  • Safety Protocols : Always use fume hoods, nitrile gloves, and eye protection when handling the compound. Refer to GHS-compliant SDS sheets for spill management (e.g., absorb with vermiculite) .
  • Data Reproducibility : Validate synthetic batches using identical chromatography conditions and report Rf values (±0.05) for transparency .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[2-(1-Naphthyloxy)ethyl]piperidine hydrochloride
Reactant of Route 2
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4-[2-(1-Naphthyloxy)ethyl]piperidine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.